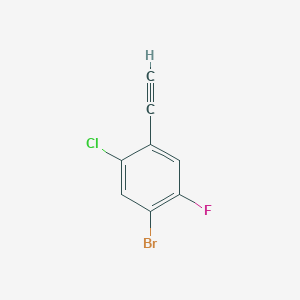

4-Bromo-2-Chloro-5-fluorophenylacetylene

Description

Properties

IUPAC Name |

1-bromo-5-chloro-4-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOULUNETAMGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-Chloro-5-fluorophenylacetylene

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 4-Bromo-2-Chloro-5-fluorophenylacetylene, a key building block in the development of novel pharmaceuticals and advanced materials. Two primary, field-proven synthetic routes are detailed: the Sonogashira coupling of a polyhalogenated benzene precursor and the Corey-Fuchs alkynylation of a substituted benzaldehyde. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic acetylene derivative. Its unique substitution pattern, featuring electron-withdrawing halogens and a reactive terminal alkyne, makes it a valuable intermediate for introducing complex molecular architecture through reactions such as click chemistry, further cross-coupling reactions, and cyclization cascades. The strategic placement of the bromine, chlorine, and fluorine atoms allows for selective, sequential modifications, providing a versatile platform for library synthesis in drug discovery programs.

This guide will explore two distinct and reliable retrosynthetic approaches to this target molecule, each with its own set of advantages and considerations.

Retrosynthetic Analysis:

Caption: Retrosynthetic pathways for this compound.

Synthetic Route 1: Sonogashira Coupling Strategy

This approach is predicated on the highly reliable and versatile palladium-copper co-catalyzed Sonogashira coupling reaction. The primary challenge lies in the regioselective synthesis of the requisite polyhalogenated aromatic precursor, specifically an aryl iodide, which exhibits greater reactivity in this cross-coupling reaction compared to the corresponding bromide or chloride.

Synthesis of the Key Intermediate: 1-Iodo-4-bromo-2-chloro-5-fluorobenzene

A plausible and efficient route to this key intermediate commences with a commercially available substituted aniline, leveraging the directing effects of the substituents to achieve the desired halogenation pattern. A multi-step sequence involving diazotization followed by a Sandmeyer-type iodination is a classic and effective strategy.[1][2]

Experimental Protocol:

-

Diazotization of 4-Bromo-2-chloro-5-fluoroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2-chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, prepare a solution of potassium iodide (3.0 eq) and cuprous iodide (0.1 eq) in water.[1]

-

The freshly prepared cold diazonium salt solution is then added portion-wise to the iodide solution at room temperature with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

The reaction mixture is stirred at room temperature for several hours and may be gently heated to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

The organic layer is washed sequentially with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 1-Iodo-4-bromo-2-chloro-5-fluorobenzene.

-

Sonogashira Coupling and Deprotection

With the key aryl iodide in hand, the terminal alkyne can be installed. Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is advantageous as it prevents self-coupling side reactions.

Experimental Workflow:

Caption: Workflow for the Sonogashira coupling and deprotection steps.

Experimental Protocol:

-

Sonogashira Coupling:

-

To a solution of 1-Iodo-4-bromo-2-chloro-5-fluorobenzene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

-

A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.

-

The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

-

Deprotection:

-

Upon completion of the coupling reaction, the silyl protecting group is removed. This is typically achieved by treating the reaction mixture with a mild base such as potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF).

-

The reaction is stirred at room temperature until the deprotection is complete.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the catalyst and any precipitated salts.

-

The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography.

-

Synthetic Route 2: The Corey-Fuchs Reaction

An alternative and powerful strategy for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction.[3][4] This two-step process involves the conversion of an aldehyde to a dibromoalkene, followed by treatment with a strong base to afford the terminal alkyne.[5]

Synthesis of the Precursor: 4-Bromo-2-chloro-5-fluorobenzaldehyde

The synthesis of the requisite aldehyde can be approached in several ways, often starting from a correspondingly substituted toluene derivative via oxidation, or through formylation of an aryl halide. The choice of method will depend on the availability of starting materials. For instance, bromination of a commercially available 2-chloro-5-fluorotoluene followed by oxidation would be a viable route.

The Corey-Fuchs Reaction

This reaction is a cornerstone of alkyne synthesis and proceeds via a phosphine ylide.[6]

Reaction Mechanism Overview:

Caption: The two-stage process of the Corey-Fuchs reaction.

Experimental Protocol:

-

Formation of the Dibromoalkene:

-

In a flask under an inert atmosphere, a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane is cooled in an ice bath.

-

Carbon tetrabromide (2.0 eq) is added portion-wise, and the mixture is stirred.

-

A solution of 4-Bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed.

-

The reaction mixture is then concentrated, and the crude product is purified to isolate the intermediate 1-(2,2-dibromovinyl)-4-bromo-2-chloro-5-fluorobenzene.

-

-

Conversion to the Terminal Alkyne:

-

The purified dibromoalkene is dissolved in anhydrous THF and cooled to -78 °C.

-

Two equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise. The first equivalent induces elimination to form a bromoalkyne intermediate, and the second equivalent performs a metal-halogen exchange to give a lithium acetylide.

-

The reaction is stirred at -78 °C for a period of time before being quenched by the addition of water or a saturated ammonium chloride solution.

-

-

Work-up and Purification:

-

The mixture is allowed to warm to room temperature and is then extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The final product is purified by column chromatography.

-

Quantitative Data Summary

| Reagent/Product | Molecular Weight | Moles | Equivalents |

| Route 1: Sonogashira | |||

| 4-Bromo-2-chloro-5-fluoroaniline | 224.45 g/mol | TBD | 1.0 |

| Sodium Nitrite | 69.00 g/mol | TBD | 1.1 |

| Potassium Iodide | 166.00 g/mol | TBD | 3.0 |

| 1-Iodo-4-bromo-2-chloro-5-fluorobenzene | 335.35 g/mol | TBD | - |

| Trimethylsilylacetylene | 98.22 g/mol | TBD | 1.2 |

| Route 2: Corey-Fuchs | |||

| 4-Bromo-2-chloro-5-fluorobenzaldehyde | 237.46 g/mol | TBD | 1.0 |

| Triphenylphosphine | 262.29 g/mol | TBD | 4.0 |

| Carbon Tetrabromide | 331.63 g/mol | TBD | 2.0 |

| n-Butyllithium | 64.06 g/mol | TBD | 2.0 |

Note: TBD (To Be Determined) values should be calculated based on the desired scale of the synthesis.

Safety and Handling

-

Halogenated Compounds: Many of the intermediates and the final product are halogenated aromatic compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Reagents:

-

Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe and cannula techniques.

-

Carbon Tetrabromide: Toxic and should be handled with care.

-

-

Reactions:

-

Diazotization: Diazonium salts can be explosive when isolated and dry. These reactions should be carried out at low temperatures and the intermediates used immediately in the next step.

-

Corey-Fuchs Reaction: The reaction with n-BuLi is highly exothermic and should be performed at low temperatures with slow addition of the reagent.

-

Conclusion

The synthesis of this compound can be effectively achieved through either a Sonogashira coupling or a Corey-Fuchs reaction strategy. The Sonogashira approach offers high reliability and functional group tolerance but requires the synthesis of a specific aryl iodide precursor. The Corey-Fuchs reaction provides a direct conversion from an aldehyde, which may be more readily accessible. The choice of route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both methods, when executed with precision and adherence to safety protocols, provide a robust pathway to this valuable chemical intermediate.

References

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

-

YouTube. (2024). The IUPAC name of is: (a) 1-Bromo-2-chloro-4-fluoro-6-iodo benzene. (b) 2-Bromo 1-choloro-5-fluoro-3-iodo benzene.... Retrieved from [Link]

-

The Hive Methods Discourse. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

-

RSC Publishing. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

Brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Retrieved from [Link]

-

Medium. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Retrieved from [Link]

Sources

- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 2. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. d-nb.info [d-nb.info]

- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-Chloro-5-fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound, 4-Bromo-2-Chloro-5-fluorophenylacetylene. In the absence of extensive direct experimental data for this specific molecule, this document leverages established synthetic methodologies, predictive modeling principles, and data from structurally related compounds to offer a robust profile for researchers. This guide details a proposed synthetic pathway, estimated physicochemical parameters, and standardized protocols for its synthesis and characterization. Furthermore, it explores the potential reactivity, stability, and applications of this compound, particularly within the realm of medicinal chemistry and drug discovery, where halogenated scaffolds are of significant interest.

Introduction: The Significance of Halogenated Phenylacetylenes

Halogenated organic compounds are fundamental building blocks in modern organic synthesis and play a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic and steric properties imparted by halogen atoms can significantly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[2] Phenylacetylene scaffolds, in turn, are valuable precursors in the construction of complex molecular architectures, including conjugated polymers and pharmacologically active heterocycles.[3]

The subject of this guide, this compound, is a polyhalogenated phenylacetylene with a substitution pattern that suggests intriguing possibilities for synthetic elaboration and potential biological activity. The presence of three different halogens (bromine, chlorine, and fluorine) offers multiple sites for selective functionalization, making it a versatile intermediate for combinatorial chemistry and targeted drug design. This guide aims to provide a foundational understanding of this compound's properties to facilitate its use in research and development.

Molecular Structure and Identification

A clear representation of the molecular structure is paramount for understanding the properties and reactivity of this compound.

Figure 1: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-Bromo-4-chloro-5-ethynyl-2-fluorobenzene |

| Molecular Formula | C₈H₃BrClF |

| Molecular Weight | 233.47 g/mol |

| SMILES | C#CC1=C(F)C=C(Br)C(Cl)=C1 |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

Proposed Synthesis Pathway: A Sonogashira Coupling Approach

A highly efficient and widely utilized method for the synthesis of terminal alkynes from aryl halides is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, provides a direct route to the desired product.[5]

A plausible synthetic route to this compound involves the Sonogashira coupling of a suitable polyhalogenated benzene precursor with a protected acetylene source, followed by deprotection. A logical starting material is 1-bromo-2-chloro-4-fluoro-5-iodobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds allows for selective coupling at the iodo position.[1]

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Add anhydrous triethylamine (Et₃N) as the solvent and base.

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product.

Step 2: Deprotection

-

Dissolve the crude protected product in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH).

-

Add a deprotecting agent. For a silyl protecting group, this can be a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate (K₂CO₃).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Physicochemical Properties: An Estimation-Based Approach

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Justification and Method of Estimation |

| Melting Point (°C) | 60 - 80 | The presence of multiple halogens and the rigid phenylacetylene structure will likely result in a solid at room temperature. The melting point is estimated to be higher than that of simpler halogenated benzenes due to increased molecular weight and potential for intermolecular interactions. Prediction models for substituted benzenes often show an increase in melting point with halogenation.[8][9] |

| Boiling Point (°C) | 240 - 260 | The boiling point will be significantly higher than that of the precursor 1-bromo-2-chloro-4-fluorobenzene (194 °C) due to the addition of the ethynyl group and increased molecular weight. QSAR models for substituted benzenes consistently show a positive correlation between molecular weight and boiling point.[10] |

| Density (g/mL) | ~1.8 - 1.9 | The density is expected to be greater than that of the precursor 1-bromo-2-chloro-4-fluorobenzene (1.727 g/mL) due to the higher molecular weight and compact nature of the acetylene moiety. |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, THF, acetone, ethyl acetate) | As a nonpolar, aromatic compound, its solubility in water is expected to be very low. The presence of halogens can slightly increase polarity, but the overall hydrophobic character will dominate. It is predicted to be soluble in a range of common organic solvents, a typical characteristic of such aromatic compounds.[11] |

| LogP (Octanol-Water Partition Coefficient) | ~4.0 - 5.0 | The high degree of halogenation and the aromatic nature of the molecule suggest a high lipophilicity. Online prediction tools and fragment-based contribution methods consistently yield high LogP values for similar polyhalogenated aromatic compounds.[12] |

Spectroscopic Characterization: A Predictive Analysis

Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not available, we can predict the key features based on the known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational tools can provide accurate predictions of NMR spectra.[13][14]

-

¹H NMR: A single proton signal is expected for the acetylenic proton, likely in the range of δ 3.0-3.5 ppm. The aromatic region should display two doublets or more complex splitting patterns corresponding to the two aromatic protons, influenced by coupling to each other and to the fluorine atom.

-

¹³C NMR: The spectrum will be characterized by eight distinct carbon signals. The acetylenic carbons are expected to appear in the range of δ 80-90 ppm. The aromatic carbons will resonate between δ 110-140 ppm, with their chemical shifts influenced by the attached halogens. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling patterns providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.

-

A weak to medium absorption around 2100-2260 cm⁻¹ for the C≡C stretching vibration.

-

Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-Br, C-Cl, and C-F stretching vibrations, as well as aromatic C-H and C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of bromine and chlorine.

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (233.47 for the most abundant isotopes).

-

The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in a distinctive cluster of peaks.

Reactivity and Stability

The reactivity of this compound is dictated by the presence of the terminal alkyne and the halogenated aromatic ring.

-

The Acetylenic Proton: The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form a metal acetylide, which can then be used in various carbon-carbon bond-forming reactions.

-

The Alkyne Triple Bond: The C≡C triple bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in cycloaddition reactions.

-

The Aromatic Ring: The bromine atom is the most likely site for further cross-coupling reactions, such as Suzuki or Stille couplings, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions. The fluorine and chlorine atoms are less reactive towards typical cross-coupling conditions. The electron-withdrawing nature of the halogens and the ethynyl group will deactivate the ring towards electrophilic aromatic substitution.

Stability: The compound is expected to be stable under normal laboratory conditions, though it should be stored in a cool, dark place to prevent potential polymerization of the acetylene group, which can be initiated by light or heat.

Potential Applications in Drug Discovery

Halogenated aromatic compounds are prevalent in many approved drugs.[15] The introduction of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

-

Lipophilicity and Permeability: The lipophilic nature of this compound suggests it may have good membrane permeability, a desirable property for orally bioavailable drugs.

Given its versatile functionality, this compound could serve as a valuable scaffold for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care afforded to other polyhalogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.

Conclusion

This compound represents a promising yet underexplored building block for organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and anticipated spectroscopic characteristics. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable resource for researchers interested in exploring the potential of this and other novel polyhalogenated phenylacetylenes. Further experimental validation of the properties outlined herein will undoubtedly pave the way for its application in the development of new chemical entities with valuable biological activities.

References

-

Admire, B., Lian, B., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. Chemosphere, 119, 1436–1440. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 21, 2026, from [Link]

- Admire, B., Lian, B., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Chemosphere, 119, 867-872.

-

PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. Retrieved January 21, 2026, from [Link]

-

PubMed. (2014). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Retrieved January 21, 2026, from [Link]

-

Katritzky, A. R., Mu, L., Lobanov, V. S., & Karelson, M. (1996). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry, 100(24), 10400–10407. [Link]

-

ResearchGate. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 2. Aqueous solubility, octanol solubility and octanol–water partition coefficient. Retrieved January 21, 2026, from [Link]

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 21, 2026, from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922.

- Katritzky, A. R., Maran, U., Karelson, M., & Lobanov, V. S. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913–919.

- Festa, A. A., & Voskressensky, L. G. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews, 52(23), 8133-8187.

-

Propersea. (n.d.). Property Prediction. Retrieved January 21, 2026, from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 21, 2026, from [Link]

- Jizhou, Z., & Begum, J. (2025). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European journal of medicinal chemistry, 285, 117380.

- Katritzky, A. R., Maran, U., Karelson, M., & Lobanov, V. S. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913–919.

-

ResearchGate. (2018). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved January 21, 2026, from [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved January 21, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 21, 2026, from [Link]

-

Hilaris Publisher. (2013). QSAR Models for Prediction of Binding and Inhibitory Properties of [(E)-2- R-vinyl]benzene Derivatives. Retrieved January 21, 2026, from [Link]

-

Biointerface Research in Applied Chemistry. (2023). Prediction Potential of Degcity Indices for Physico- Chemical Properties of Polycyclic Aromatic Hydrocarbons: A QSPR Study. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved January 21, 2026, from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved January 21, 2026, from [Link]

-

GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved January 21, 2026, from [Link]

- Tang, B. Z., & Qin, A. (2010). Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH.

-

PubMed. (2013). QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants. Retrieved January 21, 2026, from [Link]

- Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction.

-

PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). p-Chlorophenacyl bromide. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-5-fluoro-1,3-benzoxazole. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ossila.com [ossila.com]

- 3. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-2-chloro-5-fluoro-1,3-benzoxazole | C7H2BrClFNO | CID 177792807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach [academia.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. On-line Software [vcclab.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of Substituted Phenylacetylenes: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of substituted phenylacetylenes, a class of compounds with significant applications in organic synthesis, materials science, and pharmaceutical development. We will delve into the fundamental principles governing their reactivity, explore a range of key transformations, and provide practical, field-proven insights into experimental design and execution. Our focus is on the "why" behind the "how," offering a robust understanding of the causal relationships between molecular structure, reaction conditions, and outcomes.

Introduction: The Enduring Importance of the Phenylacetylene Scaffold

Phenylacetylene, a simple aromatic alkyne, and its substituted derivatives are versatile building blocks in modern organic chemistry.[1] Their rigid, linear geometry and the electron-rich triple bond make them ideal precursors for a vast array of molecular architectures. In drug discovery, the phenylacetylene moiety is often incorporated to introduce conformational rigidity, modulate electronic properties, or to serve as a handle for further functionalization.[2] Understanding the nuances of their reactivity is therefore paramount for any researcher working in these fields.

This guide will systematically unpack the factors that control the reactivity of substituted phenylacetylenes, with a particular focus on the electronic and steric effects of substituents on the phenyl ring. We will then explore their participation in several key reaction classes, including cycloadditions, transition-metal catalyzed cross-couplings, and nucleophilic additions.

Fundamental Principles: Unpacking the Reactivity of the Ethynyl Group

The reactivity of a substituted phenylacetylene is primarily dictated by the electronic nature of its carbon-carbon triple bond. This bond, composed of one sigma (σ) bond and two orthogonal pi (π) bonds, is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the terminal acetylenic proton is weakly acidic (pKa ≈ 28.7 in DMSO), allowing for deprotonation to form a potent phenylacetylide nucleophile.[1][3]

The substituents on the phenyl ring play a critical role in modulating this inherent reactivity through inductive and resonance effects. These effects are quantitatively described by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates with substituent constants (σ).[4][5]

Electronic Effects of Substituents

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) and amino (-NR₂) groups increase the electron density of the aromatic ring and, by extension, the triple bond. This enhanced nucleophilicity of the alkyne makes it more reactive towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-X) decrease the electron density of the system.[6] This renders the alkyne less nucleophilic but can increase the acidity of the terminal proton, facilitating the formation of the phenylacetylide anion. The electron-withdrawing ability of halogens follows the trend: Br > Cl > F, with fluorine's strong resonance interaction partially offsetting its inductive effect.[6]

The interplay of these electronic effects can be visualized through a Hammett plot, where the logarithm of the reaction rate constant is plotted against the Hammett substituent constant (σ). A positive slope (ρ > 0) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope (ρ < 0) signifies that electron-donating groups accelerate the reaction.[5] In some cases, a V-shaped or "convex" Hammett plot is observed, indicating a change in the reaction mechanism as the electronic nature of the substituent is varied.[7][8]

Steric Effects

Bulky substituents, particularly in the ortho position, can hinder the approach of reagents to the triple bond, thereby slowing down the reaction rate. This steric hindrance can also be exploited to control the regioselectivity of certain reactions.

Key Transformations of Substituted Phenylacetylenes

The rich reactivity of substituted phenylacetylenes allows them to participate in a wide array of chemical transformations. This section will explore some of the most synthetically useful reactions, providing mechanistic insights and experimental protocols.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems.[9] Substituted phenylacetylenes are excellent dienophiles and dipolarophiles in these transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings.[9] While less common for simple alkynes, electron-deficient phenylacetylenes can react with electron-rich dienes. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and the phenylacetylene.

Phenylacetylenes readily participate in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles (e.g., azides, nitrile oxides, and nitrones) to generate five-membered heterocyclic rings.[9][10] This reaction is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic scaffolds.

Experimental Protocol: Synthesis of a 1,2,3-Triazole via 1,3-Dipolar Cycloaddition

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.

-

Materials: Substituted phenylacetylene (1.0 mmol), benzyl azide (1.0 mmol), copper(II) sulfate pentahydrate (0.05 mmol), sodium ascorbate (0.1 mmol), tert-butanol (5 mL), and water (5 mL).

-

Procedure:

-

To a round-bottom flask, add the substituted phenylacetylene and benzyl azide.

-

Dissolve the reactants in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Transition-Metal Catalyzed Reactions

Transition metals play a pivotal role in activating the C-C triple bond of phenylacetylenes, enabling a diverse range of transformations.[11][12][13]

Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp²) bonds.[1] This reaction is widely used in the synthesis of conjugated polymers and complex organic molecules.

The addition of water across the triple bond of a phenylacetylene, typically catalyzed by mercury, gold, or other transition metal salts, yields an acetophenone derivative.[1][14] This reaction proceeds via a vinyl alcohol intermediate which tautomerizes to the more stable ketone.

Data Presentation: Comparison of Catalysts for the Hydration of Phenylacetylene [14]

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Acetophenone (%) |

| CuCl | MeOH | 120 | 18 | 15 |

| CuCl₂·2H₂O | MeOH | 120 | 18 | 25 |

| CuSO₄·5H₂O | MeOH | 120 | 18 | 32 |

| SnCl₂·2H₂O | MeOH | 120 | 18 | 66 |

| SnCl₄·5H₂O | MeOH | 120 | 18 | 70 |

| SnCl₄·5H₂O (15 mol%) | MeOH | 120 | 18 | 91 |

Substituted phenylacetylenes can be polymerized using various transition metal catalysts, such as those based on rhodium, molybdenum, and tungsten, to produce poly(phenylacetylene)s (PPAs).[11][15][16][17] These polymers often exhibit interesting electronic and optical properties, making them promising materials for applications in electronics and photonics.[18] The stereoregularity and molecular weight of the resulting polymer are highly dependent on the catalyst system and the substituents on the phenylacetylene monomer.[15]

Mandatory Visualization: Rhodium-Catalyzed Phenylacetylene Polymerization Mechanism

Caption: A schematic overview of the key steps in the rhodium-catalyzed polymerization of phenylacetylene.

Nucleophilic Addition Reactions

The triple bond of phenylacetylenes can be attacked by nucleophiles, particularly when activated by an electron-withdrawing group on the phenyl ring.

In cases where the phenylacetylene is part of an α,β-unsaturated system (e.g., a phenylpropiolate ester), nucleophiles will preferentially add to the β-carbon in a conjugate or Michael-type addition.[19]

Organometallic reagents, such as Grignard reagents and organolithiums, can add across the triple bond. The regioselectivity of this addition is influenced by steric and electronic factors, as well as the nature of the metal.

Mandatory Visualization: General Workflow for a Catalytic Reaction Screen

Caption: A logical workflow for the systematic screening and optimization of a new catalytic reaction involving substituted phenylacetylenes.

Conclusion: A Versatile Tool for Modern Chemistry

Substituted phenylacetylenes are a remarkably versatile class of compounds whose reactivity can be finely tuned through the judicious choice of substituents and reaction conditions. A thorough understanding of the fundamental principles governing their behavior, as outlined in this guide, is essential for leveraging their full potential in the design and synthesis of novel molecules for a wide range of applications, from advanced materials to life-saving pharmaceuticals. The continued exploration of new catalytic systems and reaction methodologies will undoubtedly further expand the synthetic utility of this important structural motif.

References

- An Experimental and Kinetic Study of Phenylacetylene Ignition at High Temperatures. Combustion Science and Technology.

- Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.

- Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures.

- Kinetic Study of the OH Radical Reaction with Phenylacetylene.

- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing).

- Rh-Catalyzed Polymerization of Phenylacetylene: Theoretical Studies of the Reaction Mechanism, Regioselectivity, and Stereoregularity. Journal of the American Chemical Society.

- Kinetic study of the OH radical reaction with phenylacetylene. PubMed.

- Kinetic Study of the OH Radical Reaction with Phenylacetylene. American Chemical Society.

- Synthesis of the alkoxy-substituted phenylacetylenes and their reaction...

- The Mechanisms of Phenylacetylene Polymerization by Molybdenum and Titanium Initi

- Design, Synthesis, and Properties of Substituted Polyacetylenes. Semantic Scholar.

- Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. CORE.

- Transition Metal Carbonyl Catalysts for Polymerizations of Substituted Acetylenes.

- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing).

- Phenylacetylene. Wikipedia.

- Interfacial Electronic Effects in Co@N-Doped Carbon Shells Heterojunction Catalyst for Semi-Hydrogen

- Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics.

- Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition.

- Gas-phase negative ion photoelectron spectroscopy and reactivity of phenylacetylide PhCC-. SpringerLink.

- Organometalloidal derivatives of the transition metals. Part 18. Transition-metal-substituted silanes. Hydrosilylation of phenylacetylene using [(.eta.5-C5H5)Fe(CO)2SiPh2H] and [(.eta.5-C5H4SiPh2H)Fe(CO)2R] (R = Me, SiMe3).

- Parametrization of Catalytic Organic Reactions with Convex Hammett Plots.

- Enhanced Photocatalytic Performance of Halogenated Phenylacetylene-Decorated Cu2O Surfaces via Electronic Structure Modulation: A DFT and Experimental Study. ACS Nanoscience Au.

- Hydration of phenylacetylene catalyzed by transition metal salt a .

- Dissociation of Phenylacetylene and Its Derivatives by Electron Impact.

- DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane C

- 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)

- Visible Light-Induced Transition Metal C

- Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. American Chemical Society.

- Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems.

- [6 + 4] Cycloaddition Reactions. Organic Reactions.

- ELECTROPHILIC ADDITION REACTIONS TO PHENYLACETYLENE CATALYZED BY HETEROPOLY ACID. Chemistry Letters.

- Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.

- The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH.

- Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing.

- Hammett equ

- a) Hammett plot correlation using different para-substituted diarylacetylenes, and b) Eyring plot for [Fe-1] catalyzed hydrosilylation of 1a with 2a.

- 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- Nucleophilic conjug

- 4.6: Nucleophilic Addition Reactions. Chemistry LibreTexts.

- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv

- Highly enantioselective phenylacetylene additions to both aliphatic and arom

- 1 Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH.

Sources

- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 3. Gas-phase negative ion photoelectron spectroscopy and reactivity of phenylacetylide PhCC− - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Visible Light-Induced Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]

- 19. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

Unlocking New Frontiers: An In-depth Technical Guide to the Electronic Properties of Halogenated Phenylacetylenes

This guide provides a comprehensive exploration of the electronic properties of halogenated phenylacetylenes, offering researchers, scientists, and drug development professionals a detailed understanding of how halogen substitution can be a powerful tool for tuning molecular characteristics. We will delve into the synthesis, theoretical underpinnings, experimental characterization, and practical applications of these versatile compounds, moving beyond a simple recitation of facts to explain the causal relationships that drive their behavior.

Introduction: The Phenylacetylene Scaffold and the Influence of Halogenation

Phenylacetylene, a simple aromatic alkyne, serves as a foundational building block in organic electronics and medicinal chemistry.[1][2] Its rigid structure and π-conjugated system provide a robust framework for the development of novel materials and therapeutics. The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring profoundly alters the electronic landscape of the molecule, a consequence of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.[3][4]

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the phenyl ring through the sigma bond network. This effect generally increases with the electronegativity of the halogen (F > Cl > Br > I).

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most significant for halogens with better orbital overlap with the carbon p-orbitals of the ring.

Crucially, the inductive effect is generally stronger than the resonance effect for halogens, leading to a net electron-withdrawing character.[3] However, the resonance effect plays a critical role in directing the regioselectivity of electrophilic aromatic substitution reactions to the ortho and para positions.[3][4] This dual electronic nature allows for the fine-tuning of molecular properties such as dipole moment, frontier molecular orbital energies (HOMO/LUMO), and intermolecular interactions.

The ability to modulate these properties through halogenation makes halogenated phenylacetylenes highly attractive for a range of applications. In materials science, they are utilized in the development of organic semiconductors, polymers with tailored gas permeability, and photocatalysts.[5][6] In drug development, the introduction of halogens can influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[7][8]

Synthesis of Halogenated Phenylacetylenes

The synthetic routes to halogenated phenylacetylenes are well-established, offering chemists a variety of methods to access these valuable compounds. The choice of a specific synthetic pathway often depends on the desired halogen, its position on the phenyl ring, and the availability of starting materials.

Dehydrohalogenation Routes

A common and classical approach involves the elimination of hydrogen halides from suitable precursors.[9]

-

From Halogenated Styrene Dibromides: This method involves the double dehydrobromination of a styrene dibromide derivative using a strong base like sodium amide in liquid ammonia.[1][9]

-

From Halogenated Bromostyrenes: The elimination of hydrogen bromide from a bromostyrene precursor can be achieved using molten potassium hydroxide.[1][9]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The Sonogashira coupling is particularly relevant for the synthesis of phenylacetylenes.[1]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Iodophenylacetylene

This protocol describes a representative Sonogashira coupling reaction to synthesize a halogenated phenylacetylene.

Materials:

-

1,4-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents Addition: Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.

-

Addition of Acetylene: Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Silylated Intermediate: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Desilylation: Dissolve the purified silylated intermediate in THF and add TBAF solution (1.1 eq) at 0 °C. Stir for 30 minutes.

-

Final Purification: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and purify the final product by column chromatography to yield 4-iodophenylacetylene.

Diagram: Synthetic Workflow for Halogenated Phenylacetylenes via Sonogashira Coupling

Caption: Workflow for the synthesis of halogenated phenylacetylenes.

Theoretical and Computational Analysis of Electronic Properties

Density Functional Theory (DFT) and other computational methods are invaluable tools for predicting and understanding the electronic properties of halogenated phenylacetylenes.[5][10] These calculations provide insights into molecular geometries, frontier molecular orbital energies, and electrostatic potentials, which are crucial for rationalizing experimental observations and designing new molecules with desired properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that govern the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is a good indicator of the molecule's kinetic stability and its electronic absorption properties.

Halogenation systematically modifies the HOMO and LUMO energy levels. The strong electron-withdrawing nature of halogens generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO orbitals.[11] The extent of this stabilization depends on the specific halogen and its position on the phenyl ring. For instance, increasing the atomic number of the halogen can lead to a decrease in the band gap.[12]

Electrostatic Potential

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. In halogenated phenylacetylenes, the ESP is significantly influenced by the halogen substituent. The electronegativity of the halogen creates a region of negative potential around it, while the acetylenic proton exhibits a positive potential. This charge distribution is critical for understanding non-covalent interactions, particularly hydrogen and halogen bonding.

Hammett Parameters

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[13][14] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. Halogens have positive σ values, indicating their electron-withdrawing character. These constants are valuable for predicting the reactivity and electronic properties of new halogenated phenylacetylene derivatives.

Table 1: Hammett Constants for Halogen Substituents

| Substituent | σmeta | σpara |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

Data sourced from selected Hammett substituent constant tables.[15][16]

Experimental Characterization of Electronic Properties

A suite of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic properties of halogenated phenylacetylenes.

UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule.[17][18] The absorption maxima (λmax) are related to the HOMO-LUMO gap. Halogenation can induce shifts in the absorption spectra. While the inductive effect of halogens might be expected to cause a blue shift (hypsochromic shift), the resonance effect and perturbations of the molecular orbitals can lead to more complex behavior, including red shifts (bathochromic shifts).[19]

Fluorescence spectroscopy probes the emission of light from an excited electronic state. The fluorescence properties, including quantum yield and lifetime, are sensitive to the nature of the halogen substituent. Heavy atoms like bromine and iodine can promote intersystem crossing to the triplet state, leading to a decrease in fluorescence and an increase in phosphorescence.

Experimental Protocol: UV-Visible and Fluorescence Spectroscopy

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare dilute solutions of the halogenated phenylacetylene in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λmax for UV-Vis measurements and typically lower for fluorescence to avoid inner filter effects.

-

UV-Visible Measurement: Record the absorption spectrum from approximately 200 to 400 nm. Determine the λmax and the molar absorptivity (ε).

-

Fluorescence Measurement: Excite the sample at its λmax and record the emission spectrum. Determine the emission maximum (λem) and the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Diagram: Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for probing the electronic environment of atomic nuclei.[17] In halogenated phenylacetylenes, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the halogen.[20] The electron-withdrawing nature of the halogens generally leads to a downfield shift (deshielding) of the signals of nearby protons and carbons.[20]

Electrochemistry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. By studying the electrochemical behavior of a series of halogenated phenylacetylenes, one can systematically track the influence of halogenation on the frontier orbital energies.

Applications in Materials Science and Drug Development

The tunable electronic properties of halogenated phenylacetylenes make them valuable components in a variety of advanced materials and as motifs in drug design.

Organic Electronics and Materials Science

-

Photocatalysis: Halogen-substituted phenylacetylenes have been used to modify the surface of photocatalysts like Cu₂O.[5] The electronic structure modulation at the interface can enhance photocatalytic activity for processes like dye degradation.[5]

-

Polymers for Gas Permeability: Polymers derived from halogenated phenylacetylenes have shown high gas permeability, making them promising for membrane-based gas separation applications.[6]

-

Organic Solar Cells: Iodinated non-fullerene acceptors, which can be derived from phenylacetylene-like structures, have demonstrated high performance in organic solar cells.[21][22] The introduction of iodine can enhance intermolecular interactions and improve photovoltaic efficiency.[21]

Drug Development

Halogenation is a common strategy in medicinal chemistry to modulate the properties of drug candidates.[7][8]

-

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can be exploited to enhance the binding affinity of a ligand to its protein target.[11]

-

Lipophilicity: Halogenation increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion and Future Outlook

Halogenated phenylacetylenes represent a fascinating and highly versatile class of organic molecules. The ability to precisely tune their electronic properties through the judicious choice and placement of halogen substituents has opened up a vast design space for new materials and therapeutics. From enhancing the efficiency of photocatalysts and organic solar cells to improving the efficacy of drug candidates, the impact of these compounds is far-reaching.

Future research in this area will likely focus on several key directions:

-

Development of novel synthetic methodologies: More efficient and sustainable methods for the synthesis of complex halogenated phenylacetylene derivatives are always in demand.

-

Exploration of heavier halogens: The unique properties of astatine and the synthetic challenges it presents could lead to the discovery of novel electronic behaviors.

-

Advanced computational modeling: More accurate and predictive computational models will be crucial for the in-silico design of halogenated phenylacetylenes with targeted properties.

-

Supramolecular chemistry: A deeper understanding and application of halogen bonding and other non-covalent interactions will enable the construction of complex and functional supramolecular architectures.

By continuing to explore the rich chemistry of halogenated phenylacetylenes, the scientific community is poised to unlock even more of their potential in the years to come.

References

- Enhanced Photocatalytic Performance of Halogenated Phenylacetylene-Decorated Cu2O Surfaces via Electronic Structure Modulation: A DFT and Experimental Study. ACS Nanoscience Au.

- Synthesis and gas permeability of halogen-containing poly[1-phenyl-2-(p- trimethylsilyl)phenylacetylene]s. University of Fukui.

- phenylacetylene - Organic Syntheses Procedure. Organic Syntheses.

- Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection. Materials Chemistry Frontiers (RSC Publishing).

- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry (RSC Publishing).

- Visible light-mediated halogenation of organic compounds. Chemical Society Reviews (RSC Publishing).

- Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogen

- Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.

- Table 1: Hammett constants for some common substituents. Source not available.

- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv

- Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. Source not available.

- Iodination of Phenylacetylene and Some Transformations of the Resulting Iodo Derivatives.

- Analysis of the overlapping bands in UV-Vis absorption spectroscopy. Source not available.

- Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogenation.

- Computational investigation of the structural and electronic effects of phenol, alkane, and halogen fully substituted acenes. American Chemical Society.

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not available.

- The electronic spectra of aryl olefins: A theoretical study of phenylacetylene.

- Phenylacetylene - Wikipedia. Wikipedia.

- Hammett equ

- Phenylacetylene: A Hydrogen Bonding Chameleon. ChemicalBook.

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. NIH.

- A survey of Hammett substituent constants and resonance and field parameters. SciSpace.

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. PubMed.

- Iodine-mediated photoinduced tuneable disulfonylation and sulfinylsulfonylation of alkynes with sodium arylsulfinates.

- hammett substituent constants: Topics by Science.gov. Science.gov.

- Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic arom

- Synthesis of a poly(diphenylacetylene)

- A rare case of iodinated non-fullerene acceptors for high-performance organic solar cells without post-treatments.

- Tuning optical and electronic properties of poly(4,4'-triphenylamine vinylene)s by post-modification reactions.

- Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogen

- Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring.

- Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes

- 1H NMR Spectra for the hydrogenation of phenylacetylene to styrene with SiO2@Pd.

- Organic Polyvalent Iodine Compounds.

- REVIEW IN (NMR and UV-VIS) SPECTRA. Source not available.

- Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity. RSC Advances (RSC Publishing).

- The end-group iodination effects of non-fullerene acceptor on organic photovoltaics.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH.

- Visible light-mediated halogenation of organic compounds. Chemical Society Reviews (RSC Publishing).

- Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggreg

- Experimental and Computational Studies of Phenylene-Bridged Azaacenes as Affinity Materials for Sensing Using Quartz Crystal Microbalances.

- Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Awvorxw-w07Ew==)

Sources

- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 2. Phenylacetylene: A Hydrogen Bonding Chameleon_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 7. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]

- 8. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. web.viu.ca [web.viu.ca]

- 16. global.oup.com [global.oup.com]

- 17. ijmrpsjournal.com [ijmrpsjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Computational investigation of the structural and electronic effects of phenol, alkane, and halogen fully substituted acenes | Poster Board #677 - American Chemical Society [acs.digitellinc.com]

- 20. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives | MDPI [mdpi.com]

- 21. A rare case of iodinated non-fullerene acceptors for high-performance organic solar cells without post-treatments - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

"stability and storage conditions for 4-Bromo-2-Chloro-5-fluorophenylacetylene"

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-Chloro-5-fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated arylacetylene, a class of compounds with significant utility in organic synthesis, medicinal chemistry, and materials science. The unique substitution pattern of electron-withdrawing halogens on the phenyl ring, combined with the reactive acetylene functional group, makes this molecule a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. However, the very features that make this compound synthetically useful also contribute to its potential instability.

This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications. The recommendations provided herein are based on the known chemical properties of structurally related phenylacetylenes and halogenated aromatic compounds.

Chemical Stability of this compound

The stability of this compound is primarily dictated by the reactivity of the terminal acetylene group and the electronic effects of the halogen substituents on the aromatic ring.

Key Factors Influencing Stability:

-

Oxidation: Phenylacetylenes can be susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of various oxidation products, including phenylglyoxals and benzoic acid derivatives, or potentially polymerization. Older samples of phenylacetylene are often observed to be yellow due to oxidation.[1]

-

Light-Induced Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways, including polymerization of the acetylene moiety.

-

Thermal Decomposition: While many arylacetylenes are relatively stable at room temperature, elevated temperatures can promote polymerization and other decomposition reactions.

-

Incompatible Materials: Strong bases, strong oxidizing agents, and certain metals can react with the acetylene group. For instance, terminal alkynes can form explosive metal acetylides with certain metals. Phenylacetylene is known to be incompatible with acids, halogens, and metals.[2]

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been formally reported, based on the chemistry of phenylacetylenes, several potential degradation routes can be proposed. These include oxidation of the triple bond, which can lead to cleavage of the C-C triple bond, and polymerization, which can be initiated by light, heat, or impurities.

The following diagram illustrates the key factors that can negatively impact the stability of this compound, leading to its degradation.

Caption: Key environmental and chemical factors that can lead to the degradation of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the purity and reactivity of this compound. The following table summarizes the recommended storage conditions based on best practices for similar compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C.[3] For short-term storage, refrigeration at 2-8°C is also an option.[4][5] | To minimize thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | To prevent oxidation by atmospheric oxygen. |

| Light | Store in an amber or opaque vial to protect from light.[1] | To prevent light-induced degradation and polymerization. |

| Container | Use a tightly sealed, appropriate chemical-resistant container. | To prevent exposure to air and moisture. |

| Purity | Store in a high-purity state. | Impurities can sometimes catalyze degradation. |

Experimental Protocol: Long-Term Storage

The following protocol outlines the recommended steps for the long-term storage of this compound.

Materials:

-

This compound

-

Amber glass vial with a PTFE-lined cap

-

Source of inert gas (argon or nitrogen) with a manifold

-

Schlenk line or glove box (optional, but recommended)

-

Freezer rated for chemical storage (-20°C)

Procedure:

-

Preparation of the Storage Vial:

-

Ensure the amber glass vial and its cap are clean and completely dry.

-

If possible, flame-dry the vial under vacuum or in an oven and cool under a stream of inert gas to remove any adsorbed moisture.

-

-

Aliquotting the Compound:

-

If working with a larger quantity, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere during repeated use.

-

-

Inerting the Atmosphere:

-

Place the vial containing the this compound under a gentle stream of inert gas.

-

If using a Schlenk line, evacuate and backfill the vial with inert gas three times to ensure the complete removal of air.

-

-

Sealing the Vial:

-

Securely tighten the PTFE-lined cap on the vial while maintaining a positive pressure of the inert gas.

-

For extra protection, the cap can be wrapped with Parafilm®.

-

-

Labeling and Storage:

-

Clearly label the vial with the compound name, structure, date of storage, and any relevant safety information.

-

Place the sealed vial in a designated freezer for chemical storage at -20°C or below.[3]

-

Safety Precautions

As with any chemical, proper safety precautions should be taken when handling this compound. Based on data for structurally similar compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Inhalation, Ingestion, and Skin Contact: Avoid inhalation, ingestion, and contact with skin and eyes. Halogenated compounds and phenylacetylenes can be irritants.[2][7]

-

Fire Safety: Phenylacetylene is flammable.[2] While the flash point of this compound is not known, it should be kept away from heat, sparks, and open flames.[2]

Conclusion